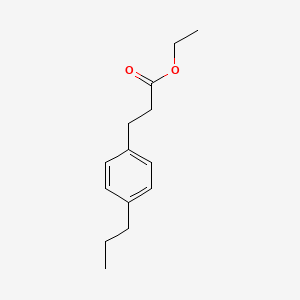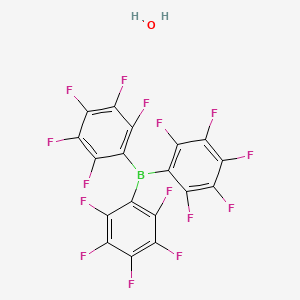
Tris(pentafluorophenyl)borane hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentafluorophenyl)borane hydrate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15·xH2O. It is a white, volatile solid that is highly stable and resistant to oxygen and water. This compound is known for its strong Lewis acidity, making it an ideal Lewis acid for various chemical reactions .
Métodos De Preparación
Tris(pentafluorophenyl)borane hydrate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce tris(pentafluorophenyl)borane.
Hydration: The resulting tris(pentafluorophenyl)borane is then hydrated to form tris(perfluorophenyl)borane hydrate.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Análisis De Reacciones Químicas
Tris(pentafluorophenyl)borane hydrate undergoes various types of chemical reactions, including:
Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds.
Catalytic Reactions: It is used as a catalyst in reductions, alkylations, hydrometallation reactions, and aldol-type reactions.
Tautomerizations: It can stabilize less favored tautomeric forms by adduct formation.
Common reagents and conditions used in these reactions include hydrosilanes, alkoxysilanes, and various organic solvents. Major products formed from these reactions include siloxane bonds, alkoxysilanes, and stabilized tautomers .
Aplicaciones Científicas De Investigación
Tris(pentafluorophenyl)borane hydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane hydrate is unique compared to other similar compounds due to its high thermal stability and resistance to oxygen and water. Similar compounds include:
Triphenylborane: Less thermally stable and less resistant to oxygen and water.
Boron Trifluoride (BF3): Stronger Lewis acid but less stable and more reactive.
Boron Trichloride (BCl3): Stronger Lewis acid but less stable and more reactive.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H2BF15O |
|---|---|
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate |
InChI |
InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2 |
Clave InChI |
GVNLHDQZDCFJSP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene](/img/structure/B8416089.png)
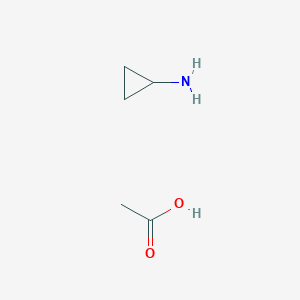
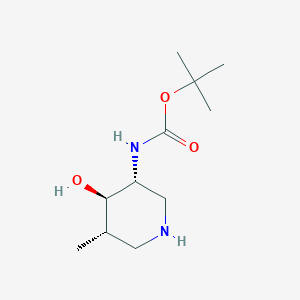
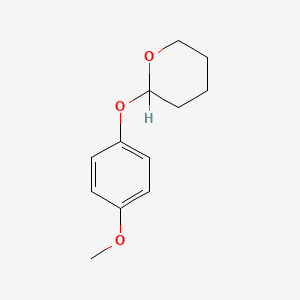
![[1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8416116.png)
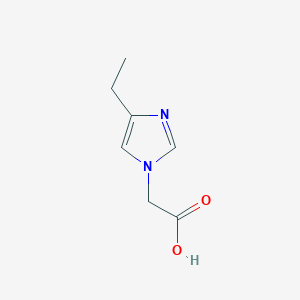

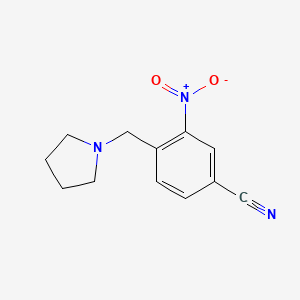
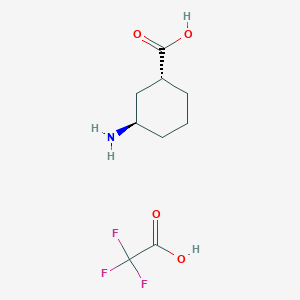
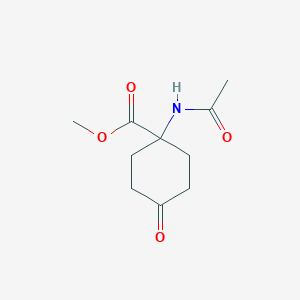
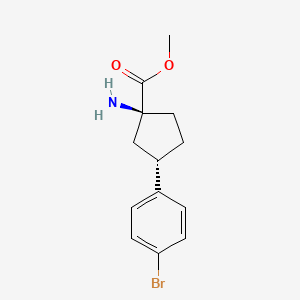
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol](/img/structure/B8416171.png)

